2-Chloro-1-(chloromethyl)-3-methylbenzene
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Overview
Description
2-Chloro-1-(chloromethyl)-3-methylbenzene is an organic compound with the molecular formula C8H8Cl2 It is a derivative of toluene, where the methyl group is substituted with a chloromethyl group and an additional chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(chloromethyl)-3-methylbenzene typically involves the chlorination of 3-methylbenzyl chloride. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of 3-methylbenzoic acid.
Reduction: Formation of 3-methylbenzyl chloride.
Scientific Research Applications
2-Chloro-1-(chloromethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(chloromethyl)-3-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Benzyl Chloride (C7H7Cl): Similar structure but lacks the additional chlorine atom on the benzene ring.
3-Chlorotoluene (C7H7Cl): Similar structure but lacks the chloromethyl group.
2,4-Dichlorotoluene (C7H6Cl2): Contains two chlorine atoms on the benzene ring but lacks the chloromethyl group.
Uniqueness: 2-Chloro-1-(chloromethyl)-3-methylbenzene is unique due to the presence of both a chloromethyl group and an additional chlorine atom on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds.
Properties
IUPAC Name |
2-chloro-1-(chloromethyl)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHJDKCFOSYOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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